2-(Hydroxymethyl)thiazole-4-carboxylic acid

Description

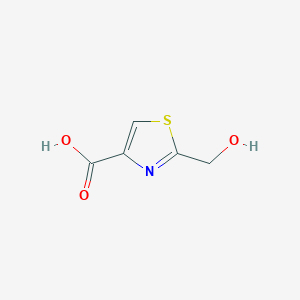

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl (-CH₂OH) group at position 2 and a carboxylic acid (-COOH) group at position 4.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWNCBVSNHZJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635090 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221322-09-4 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Initial Condensation

A widely reported and cost-effective approach uses L-cysteine hydrochloride and formaldehyde as starting materials. The process begins with a condensation reaction under mild conditions:

- L-cysteine hydrochloride is dissolved in water.

- Formaldehyde solution (37–40% concentration) is added.

- The mixture is stirred at room temperature for approximately 8 hours.

- Pyridine is added to adjust the pH to neutral.

- The crude product is filtered, dried, and recrystallized from a water-ethanol mixture to yield thiazolidine-4-carboxylic acid as an intermediate.

This step forms the thiazolidine ring, a precursor to the thiazole system.

Esterification to Methyl Thiazolidine-4-carboxylate

The thiazolidine-4-carboxylic acid is then esterified to its methyl ester:

- The acid is dissolved in methanol.

- Dry hydrogen chloride gas is bubbled through the solution until saturation.

- The reaction is maintained at room temperature for 12 hours.

- Addition of diethyl ether precipitates the methyl ester hydrochloride salt.

- The salt is filtered, dried, and then dehydrochlorinated to yield methyl thiazolidine-4-carboxylate with yields around 89%.

Oxidation to Methyl Thiazole-4-carboxylate

The methyl thiazolidine-4-carboxylate undergoes oxidation to form the thiazole ring:

- The ester is dissolved in acetonitrile.

- Manganese dioxide (MnO2) is added as the oxidizing agent in a molar ratio of approximately 1:20 to 1:26 (ester:MnO2).

- The mixture is stirred at 60–80°C for 24 to 72 hours.

- After cooling, the mixture is filtered to remove MnO2.

- The solvent is removed under reduced pressure to isolate methyl thiazole-4-carboxylate with yields around 80%.

Hydrolysis to Thiazole-4-carboxylic Acid

The methyl thiazole-4-carboxylate is hydrolyzed to the free acid:

- The ester is treated with 10% aqueous sodium hydroxide solution (molar ratio ester:NaOH ~1:2.0–2.9).

- The mixture is refluxed for 1 hour.

- After cooling, the solution is acidified to pH 3 with hydrochloric acid under ice bath conditions.

- The precipitated solid is filtered, washed, and dried to yield thiazole-4-carboxylic acid with yields exceeding 95% and melting point consistent with literature values (196–197°C).

Introduction of the Hydroxymethyl Group

While the above steps describe the preparation of thiazole-4-carboxylic acid, the specific hydroxymethyl substitution at the 2-position is introduced via further functionalization:

- Literature reports the synthesis of 2-(hydroxymethyl)thiazole-4-carboxylic acid through selective reduction or substitution reactions on thiazole derivatives.

- For example, chiral hydroxymethyl-thiazole derivatives have been synthesized by reduction of acylated thiazolidine intermediates or via cycloaddition routes involving thiazolidine-4-carboxylic acid derivatives and subsequent functional group transformations.

- These methods typically involve multi-step sequences including acylation, cycloaddition, and reduction with reagents such as lithium aluminium hydride to install the hydroxymethyl group at the 2-position with stereochemical control.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | L-cysteine hydrochloride + formaldehyde | Room temp, 8 h, pH neutralization with pyridine | Thiazolidine-4-carboxylic acid | Not specified | One-pot process, recrystallization |

| 2 | Esterification | Thiazolidine-4-carboxylic acid | Methanol, dry HCl gas, RT, 12 h | Methyl thiazolidine-4-carboxylate | ~89 | Precipitation with ether, dehydrochlorination |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate | MnO2, acetonitrile, 60–80°C, 24–72 h | Methyl thiazole-4-carboxylate | ~80 | MnO2 molar ratio 20–26, long reaction time |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate | 10% NaOH aqueous, reflux 1 h, acidify pH 3 | Thiazole-4-carboxylic acid | >95 | Acidification under ice bath |

| 5 | Hydroxymethylation | Thiazole derivatives (e.g., acylated thiazolidines) | Reduction (e.g., LiAlH4), cycloaddition routes | This compound | Moderate (35–74) | Multi-step, stereoselective synthesis |

Research Findings and Advantages

- The described synthetic route starting from L-cysteine hydrochloride is advantageous due to the low cost and availability of raw materials.

- The process features mild reaction conditions, high selectivity, and relatively high yields at each step.

- Use of MnO2 as an oxidant provides a clean oxidation step with manageable reaction conditions.

- The hydrolysis step efficiently converts esters to acids with excellent yields and purity.

- The hydroxymethylation step, while more complex, allows for stereochemical control and access to chiral hydroxymethyl-thiazole derivatives, important for pharmaceutical and fine chemical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Hydroxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).

Major Products Formed:

- Oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)thiazole-4-carboxylic acid.

- Reduction of the carboxylic acid group yields 2-(Hydroxymethyl)thiazole-4-methanol.

- Substitution reactions can yield various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Molecular Structure The compound features a thiazole ring, a hydroxymethyl group at the 2-position, and a carboxylic acid group at the 4-position .

- Related Synthesis Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a related ester compound, can be synthesized using ethyl-2-methylthiazole 4-carboxylate with N-Bromosuccinimide and dibenzoyl peroxide in 1,2-dichloroethane at 70°C .

Potential Applications Based on Analogous Compounds

While the search results do not provide explicit applications for this compound, they do highlight research on related thiazole derivatives, suggesting potential areas of interest .

- Xanthine Oxidase Inhibitors Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have been investigated as xanthine oxidase inhibitors . Xanthine oxidase inhibitors are useful in treating hyperuricemia and gout.

- Free Radical Scavengers Some derivatives also exhibit antioxidant activity, suggesting a potential role in reducing oxidative stress .

- Antiviral and Antimycotic Activities Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have shown antiviral and antimycotic activities . This suggests that thiazole-4-carboxylic acid derivatives might also be explored for similar biological activities.

- Anti-cancer Activity Certain 5-enamine-4-thiazolidinone derivatives have shown anticancer activity . This could indicate a path for exploring this compound in cancer research.

- Regulation of Cytoskeletal Contraction Thiazole-4-carboxylic acid methyl ester derivatives can block glioma cell invasion by regulating cytoskeletal contraction . This suggests potential applications in cancer therapy by preventing cancer cell migration.

Further Research

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity . The exact mechanism may vary depending on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Hydrophilicity : The hydroxymethyl group in 2-(hydroxymethyl)thiazole-4-carboxylic acid likely enhances water solubility compared to hydrophobic substituents like 4-methylphenyl (e.g., compound in ).

- Thermal Stability : Higher melting points (e.g., 168–172°C for 2-(4-methylphenyl) derivative ) suggest increased crystallinity due to aromatic stacking, whereas hydroxymethyl-substituted analogs may exhibit lower melting points.

Enzyme Inhibition

- Xanthine Oxidase (XO) Inhibition : 2-Phenylthiazole-4-carboxylic acid derivatives, such as 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid, exhibit XO inhibition (IC₅₀ < 48.6 μM) . The hydroxymethyl group may alter binding affinity by introducing hydrogen-bonding interactions.

- Antimicrobial Activity : Hydrazinyl-substituted analogs (e.g., (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid) show moderate activity against Gram-positive bacteria and fungi . The hydroxymethyl group could modulate membrane permeability or target engagement.

Anticancer Potential

- Metal-Organic Frameworks (MOFs) : 2-(4-Pyridyl)thiazole-4-carboxylic acid forms MOFs with Ni(II) and Cu(II), demonstrating structural versatility in drug delivery . The hydroxymethyl variant may offer additional coordination sites for metal ions.

Metabolic and Toxicological Profiles

- Metabolism : Hydroxymethyl groups are susceptible to oxidation or conjugation, as observed in compounds like 5-CA-2-HM-MCBX . This may influence the metabolic clearance of this compound.

- Toxicity: Aminomethyl-substituted analogs (e.g., 2-aminomethylthiazole-4-carboxylic acid ) show lower toxicity in hydrolyzed antibiotic products, suggesting the hydroxymethyl group may also confer favorable safety profiles.

Activité Biologique

2-(Hydroxymethyl)thiazole-4-carboxylic acid (HTCA) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of both hydroxymethyl and carboxylic acid functional groups, suggests a range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of HTCA, supported by data tables, case studies, and detailed research findings.

HTCA is a thiazole-based compound with the following chemical properties:

- Chemical Formula: C₅H₅N₃O₂S

- Molecular Weight: 157.17 g/mol

- CAS Number: 221322-09-4

The presence of the hydroxymethyl and carboxylic acid groups enhances its solubility and potential reactivity with various biological targets.

Antimicrobial Properties

HTCA has been investigated for its antimicrobial properties. In a study evaluating various thiazole derivatives, HTCA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent studies have also explored the anticancer potential of HTCA. In vitro assays demonstrated that HTCA inhibited the proliferation of several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed an IC₅₀ value of approximately 15 µM against HepG2 cells.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of HTCA over 48 hours. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

The mechanism by which HTCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For instance, HTCA has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Anti-inflammatory Effects

HTCA also exhibits anti-inflammatory properties. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with HTCA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that HTCA may have therapeutic potential in inflammatory diseases.

Research Findings

Various studies have been conducted to evaluate the biological activity of HTCA. Below are some notable findings:

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of HTCA against resistant bacterial strains .

- Anticancer Properties : Research in Cancer Letters demonstrated that HTCA induces apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : A recent article in Pharmacology Reports reported that HTCA reduces inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Hydroxymethyl)thiazole-4-carboxylic acid?

A robust approach involves coupling hydrazine derivatives with thiazole precursors under acidic conditions. For example, refluxing with acetic acid (Method a/b in ) or using Boc-protected intermediates followed by deprotection (as in ). Key steps include optimizing stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yields can vary (18–76%), necessitating iterative optimization of reaction time and temperature .

Q. How can the structural integrity and purity of this compound be validated?

Use a combination of:

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize antimicrobial testing against Gram-positive/negative bacteria and fungi (e.g., disk diffusion/MIC assays) and antioxidant assays (DPPH, FRAP, ABTS) as described in . Use standardized protocols with positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity across multiple assays?

Discrepancies may arise due to assay mechanisms (e.g., hydrogen atom transfer vs. electron transfer). Cross-validate results using at least three assays (e.g., DPPH, ORAC, CUPRAC) and apply multivariate statistical analysis (PCA or cluster analysis) to identify dominant antioxidant pathways. Adjust solvent systems (polar vs. nonpolar) to account for solubility effects .

Q. What computational strategies enhance the prediction of ADMET properties for derivatives?

Use in silico tools (e.g., SwissADME, pkCSM) to calculate parameters like LogP, bioavailability, and toxicity. Validate predictions with experimental data (e.g., microsomal stability assays). Focus on optimizing hydroxyl and carboxylic acid groups to improve solubility and reduce hepatotoxicity, as seen in similar thiazole derivatives .

Q. How can synthetic yields be improved for structurally complex derivatives?

- Optimize reaction conditions : Test alternative catalysts (e.g., EDCI/HOBT in ) or solvents (DMF vs. DCM) to enhance coupling efficiency.

- Protecting group strategy : Use Boc or acetyl groups to stabilize reactive intermediates during amide bond formation.

- Scale-down screening : Employ high-throughput robotics to test multiple conditions (temperature, stoichiometry) in parallel .

Q. What structural modifications enhance antimicrobial potency while minimizing cytotoxicity?

Introduce electron-withdrawing groups (e.g., nitro or acetyl) at the thiazole 2-position to boost membrane permeability. Compare analogs like 2-(4-nitrophenyl)thiazole-4-carboxylate ( ) for activity-toxicity ratios. Use SAR studies with MIC/MBC assays and mammalian cell viability tests (e.g., MTT) .

Q. How do solvent systems impact the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxymethyl group, while protic solvents (acetic acid) stabilize intermediates via hydrogen bonding. Monitor reaction progress via LC-MS and optimize solvent choice based on dielectric constant and boiling point .

Methodological Notes

- Data Contradiction Analysis : Cross-reference HPLC purity data with NMR integration to detect impurities ().

- Advanced Characterization : For ambiguous stereochemistry, employ X-ray crystallography or NOESY experiments.

- Biological Replicates : Use ≥3 biological replicates in antimicrobial assays and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.